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molecular formula C13H15N3O B8531607 N-Benzyl-2-cyano-3-(dimethylamino)prop-2-enamide CAS No. 89567-69-1

N-Benzyl-2-cyano-3-(dimethylamino)prop-2-enamide

Cat. No. B8531607
M. Wt: 229.28 g/mol
InChI Key: RJDGINZKUCCOJG-UHFFFAOYSA-N
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Patent
US04393217

Procedure details

As for Example 1, N-benzyl-2-cyanoacetamide, m.p. 122°-123° C., is heated with N,N-dimethylformamide dimethylacetal to give N-benzyl-2-cyano-3-dimethylaminoacrylamide as colorless needles, m.p. 160.5°-161° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[O:13])[CH2:10][C:11]#[N:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>>[CH2:1]([NH:8][C:9](=[O:13])[C:10]([C:11]#[N:12])=[CH:16][N:17]([CH3:18])[CH3:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(CC#N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C(=CN(C)C)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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